molecular formula C14H13NO2 B1462611 5-(3,5-Dimethylphenyl)nicotinic acid CAS No. 1048486-24-3

5-(3,5-Dimethylphenyl)nicotinic acid

Cat. No.: B1462611
CAS No.: 1048486-24-3
M. Wt: 227.26 g/mol
InChI Key: YLLORROYVZRDMN-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H13NO2 . It has a molecular weight of 227.26 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecule contains a total of 31 bonds, including 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .

Scientific Research Applications

Nicotinic Acid and Cardiovascular Health

Nicotinic acid is the most effective treatment available for altering lipid profiles—lowering LDL and VLDL cholesterol while raising HDL cholesterol. Its ability to reduce cardiovascular events and atherosclerosis progression is linked to its lipid-modifying effects and emerging evidence of its anti-inflammatory properties, including the direct enhancement of adiponectin secretion. These findings emphasize nicotinic acid's potential in atherosclerosis treatment and the importance of ongoing clinical trials to determine its routine use in therapy (Digby, Lee, & Choudhury, 2009).

Therapeutic Applications Beyond Lipid Modification

Nicotinic acid's mechanisms, including its interaction with the G-protein-coupled receptor 109A, offer insights into its broader therapeutic applications. Beyond lipid modification, nicotinic acid exhibits nonlipid-mediated effects, such as anti-inflammatory actions, that contribute to its atheroprotective role. The development of newer molecules inspired by nicotinic acid's pleiotropic effects could lead to innovative treatments without the associated side effects (Jain, Utreja, Kaur, & Jain, 2020).

Nicotinic Acid Derivatives as Anticancer Agents

The exploration of nicotinic acid derivatives reveals their significance in anticancer drug development. These derivatives exhibit a wide range of biological properties, underscoring nicotinic acid's importance in creating efficient anticancer drugs. The synthesis and investigation of nicotinamide derivatives highlight the ongoing efforts to harness nicotinic acid's potential for cancer treatment, demonstrating the molecule's versatile therapeutic applications beyond cardiovascular health (Jain, Utreja, Kaur, & Jain, 2020).

Mechanism of Action

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 5-(3,5-Dimethylphenyl)nicotinic acid can be found online . It’s important to handle this chemical with appropriate safety measures.

Future Directions

While specific future directions for 5-(3,5-Dimethylphenyl)nicotinic acid were not found, it’s worth noting that nicotinic acid and its derivatives are of interest in pharmaceutical research and development .

Biochemical Analysis

Biochemical Properties

5-(3,5-Dimethylphenyl)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 monooxygenases, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and detoxification processes . This modulation can lead to changes in cellular metabolism, including alterations in the levels of reactive oxygen species and other metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing metabolic processes and reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, including liver damage and other organ toxicities . Threshold effects have been observed, where the compound’s effects become pronounced only above certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases and other cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell . The compound’s metabolism is closely linked to the pyridine nucleotide cycle, which plays a crucial role in cellular energy production and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues . The distribution of this compound can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Its localization can also affect its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-3-10(2)5-11(4-9)12-6-13(14(16)17)8-15-7-12/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLORROYVZRDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675463
Record name 5-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048486-24-3
Record name 5-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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